molecular formula C12H16N4O3 B15065512 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one

Cat. No.: B15065512
M. Wt: 264.28 g/mol
InChI Key: PGRCTGVOXJFEKY-VQHVLOKHSA-N
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Description

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one is a synthetic hybrid molecule combining a seven-membered azepan-2-one (a cyclic ketone) core with a 1-methyl-5-nitroimidazole moiety. This compound is structurally distinct from indolin-2-one-based hybrids (e.g., compound 3g or 5c in the evidence) due to its larger azepanone ring, which may influence conformational flexibility, solubility, and target binding .

Properties

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

(3E)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]azepan-2-one

InChI

InChI=1S/C12H16N4O3/c1-14-6-4-3-5-9(12(14)17)7-10-13-8-11(15(10)2)16(18)19/h7-8H,3-6H2,1-2H3/b9-7+

InChI Key

PGRCTGVOXJFEKY-VQHVLOKHSA-N

Isomeric SMILES

CN1CCCC/C(=C\C2=NC=C(N2C)[N+](=O)[O-])/C1=O

Canonical SMILES

CN1CCCCC(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one typically involves the reaction of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 1-methylazepan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes and inhibiting their activity, leading to the disruption of essential cellular processes in bacteria. This results in the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related nitroimidazole hybrids:

Compound Name Core Structure Substituents/Modifications Key Features
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one Azepan-2-one (7-membered) Methyl group at N1 of imidazole; nitro at C5 Larger ring size may enhance lipophilicity and membrane permeability
(E)-3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g) Indolin-2-one (6-membered) None on indolinone core MIC: 2 µg/mL (MSSA), 1 µg/mL (MRSA); moderate Gram-negative activity
(E)-3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one (5c) Indolin-2-one Nitro at C5 of indolinone MIC: 0.0625–0.125 µg/mL (MRSA); 18× potency vs. 3g
Moxnidazole Oxazolidinone Morpholinylmethyl substituent Nitroimidazole-oxazolidinone hybrid; targets anaerobic bacteria

Antibacterial Activity

  • coli, P. aeruginosa) due to the C5-nitro group on the indolinone core . The azepanone’s larger ring may alter steric interactions with bacterial targets like DNA gyrase or nitroreductases.
  • Spectrum :

    • Indolin-2-one hybrids (e.g., 5c ) exhibit broad-spectrum activity, including vancomycin-resistant Enterococcus (VRE), while azepan-2-one derivatives may have a narrower spectrum due to structural constraints .

Structure-Activity Relationship (SAR) Insights

Core Ring Size :

  • Six-membered indolin-2-ones (e.g., 3g , 5c ) optimize antibacterial activity, while seven-membered azepan-2-ones may trade potency for improved pharmacokinetics.

Substituent Effects :

  • Nitro groups at C5 of indolin-2-one (5c ) drastically enhance potency . Analogous substitutions on azepan-2-one (e.g., at C4 or C5) could yield similar gains.
  • Electron-withdrawing groups (e.g., trifluoromethyl in 5a ) improve target binding but may reduce solubility .

Clinical Potential

  • Indolin-2-ones : Advanced derivatives like 5c are promising candidates for overcoming drug-resistant infections, with in vivo studies warranted .

Biological Activity

1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that combines an azepanone moiety with a nitroimidazole derivative, which is known for its various biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

Key Structural Features

  • Azepanone Ring : A seven-membered cyclic amide that contributes to the compound's stability and potential bioactivity.
  • Nitroimidazole Moiety : Known for its role in various biological activities, including antibacterial and antiparasitic effects.

Antimicrobial Activity

Research indicates that compounds containing nitroimidazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

CompoundBacterial StrainMIC (mg/mL)Activity
Compound AS. aureus0.0039Strong
Compound BE. coli0.025Moderate
1-Methyl...S. aureus, E. coliTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Study: Apoptosis Induction

A study evaluating the apoptosis-inducing effects of related compounds revealed that at a concentration of 10 μM, significant morphological changes were observed in MDA-MB-231 cells, along with enhanced caspase activity.

The proposed mechanisms by which nitroimidazole derivatives exert their biological effects include:

  • Inhibition of Microtubule Assembly : Compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives based on the nitroimidazole scaffold and evaluating their biological activities through in vitro assays.

Table 2: Summary of Biological Evaluations

Compound NameSynthesis MethodBiological ActivityReference
Compound CStandard organic synthesisAntibacterial, Anticancer
Compound DModified synthesisApoptosis induction

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